N-(3-甲基-1-(4-氧代-4,5,6,7-四氢-3H-环戊二嘧啶-2-基)-1H-吡唑-5-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and a cyclopenta[d]pyrimidin-2-yl group. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as 1H NMR, 13C NMR, and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of chemical reactions. For example, they can participate in Michael addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties can be determined using various analytical techniques, such as mass spectrometry and NMR spectroscopy .科学研究应用
抗癌和抗 5-脂氧合酶剂
合成了一系列新的吡唑并嘧啶衍生物,并评估了它们的细胞毒性和 5-脂氧合酶抑制活性。构效关系分析揭示了这些化合物作为抗癌和抗炎剂的潜力,其中特定的化合物对 HCT-116 和 MCF-7 癌细胞系表现出显着的活性 (Rahmouni 等人,2016)。
醛氧化酶代谢减少
对咪唑并[1,2-a]嘧啶衍生物的研究已经确定了在去势抵抗性前列腺癌中显示体内肿瘤生长抑制的化合物。一项旨在减少醛氧化酶 (AO) 介导的代谢的研究,提供了关于改性杂环以避免 AO 介导的氧化、增强药物稳定性和有效性的见解 (Linton 等人,2011)。
腺苷受体亲和力
吡唑并嘧啶已被发现表现出显着的腺苷受体亲和力。具有特定取代基的化合物显示出比已知的腺苷受体拮抗剂更大的拮抗活性,表明它们在针对这些受体的治疗应用中的潜力 (Quinn 等人,1991)。
杀虫和抗菌潜力
通过微波辐射环缩合对嘧啶连接的吡唑衍生物进行的研究揭示了它们的杀虫和抗菌潜力。这些化合物已针对特定昆虫和微生物进行了评估,表明它们在害虫防治和抗菌应用中的效用 (Deohate & Palaspagar,2020)。
杂环合成
对杂环合成中的硫代氧嘧啶的研究导致了开发出含有 5-氰基-4-甲基-2-苯基-(硫代)嘧啶部分的新型化合物。这些化合物已通过分子内环化合成,并显示出进一步药物化学探索的潜力 (Ho & Suen,2013)。
未来方向
属性
IUPAC Name |
N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-3-12(20)16-11-7-8(2)18-19(11)14-15-10-6-4-5-9(10)13(21)17-14/h7H,3-6H2,1-2H3,(H,16,20)(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNKGNXSMNMUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。